

Technical Guide: 4-Bromo-2-fluoro-N-methylbenzamide-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-N-methylbenzamide-d3

Cat. No.: B15554518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2-fluoro-N-methylbenzamide-d3**, a deuterated analog of a key intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide. This document details its molecular characteristics, a representative synthetic protocol, and its relevance in the context of its downstream therapeutic application.

Core Data Presentation

The incorporation of deuterium into pharmaceutical compounds is a strategy employed to modify their metabolic profiles. The following table summarizes the key quantitative data for 4-Bromo-2-fluoro-N-methylbenzamide and its deuterated isotopologue.

Property	4-Bromo-2-fluoro-N-methylbenzamide	4-Bromo-2-fluoro-N-methylbenzamide-d3
Molecular Formula	C ₈ H ₇ BrFNO[1][2][3][4][5][6]	C ₈ H ₄ D ₃ BrFNO
Molecular Weight	232.05 g/mol [1][2][3][5][6][7]	~235.07 g/mol
CAS Number	749927-69-3[1][2][4][5][6]	Not available

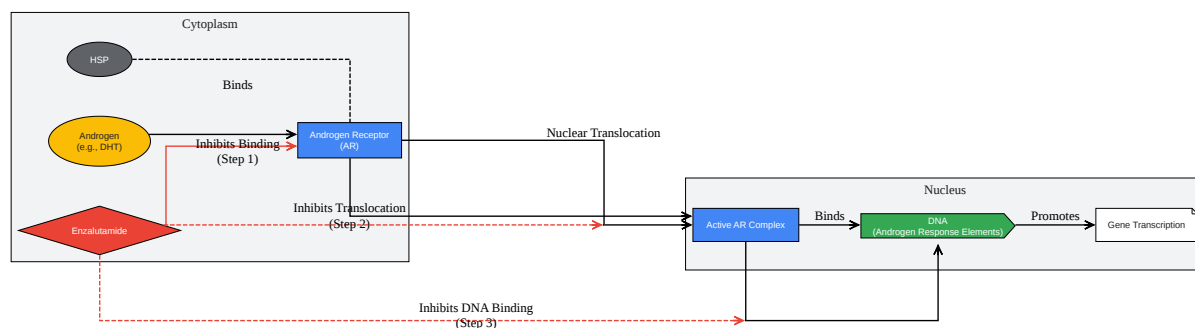
Note: The molecular weight of the deuterated compound is calculated based on the substitution of three protium atoms with deuterium on the N-methyl group.

Context and Application: An Intermediate for Enzalutamide

4-Bromo-2-fluoro-N-methylbenzamide is primarily recognized as a crucial intermediate in the synthesis of Enzalutamide (formerly MDV3100).^{[7][8][9]} Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).^[8] The use of the deuterated version, **4-Bromo-2-fluoro-N-methylbenzamide-d3**, would be for the synthesis of deuterated Enzalutamide, often utilized in pharmacokinetic and metabolic studies to trace the drug's fate in vivo.

Signaling Pathway of the End-Product: Enzalutamide

Enzalutamide exerts its therapeutic effect by potently antagonizing the androgen receptor signaling pathway at multiple steps. This comprehensive inhibition disrupts the key driver of prostate cancer cell growth. The mechanism of action is depicted in the signaling pathway diagram below.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.

Experimental Protocols

The following section details a representative synthetic protocol for 4-Bromo-2-fluoro-N-methylbenzamide. The synthesis of the deuterated analog would follow a similar procedure, substituting methylamine with methylamine-d₃.

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

This protocol is based on the amidation of 4-bromo-2-fluorobenzoic acid.

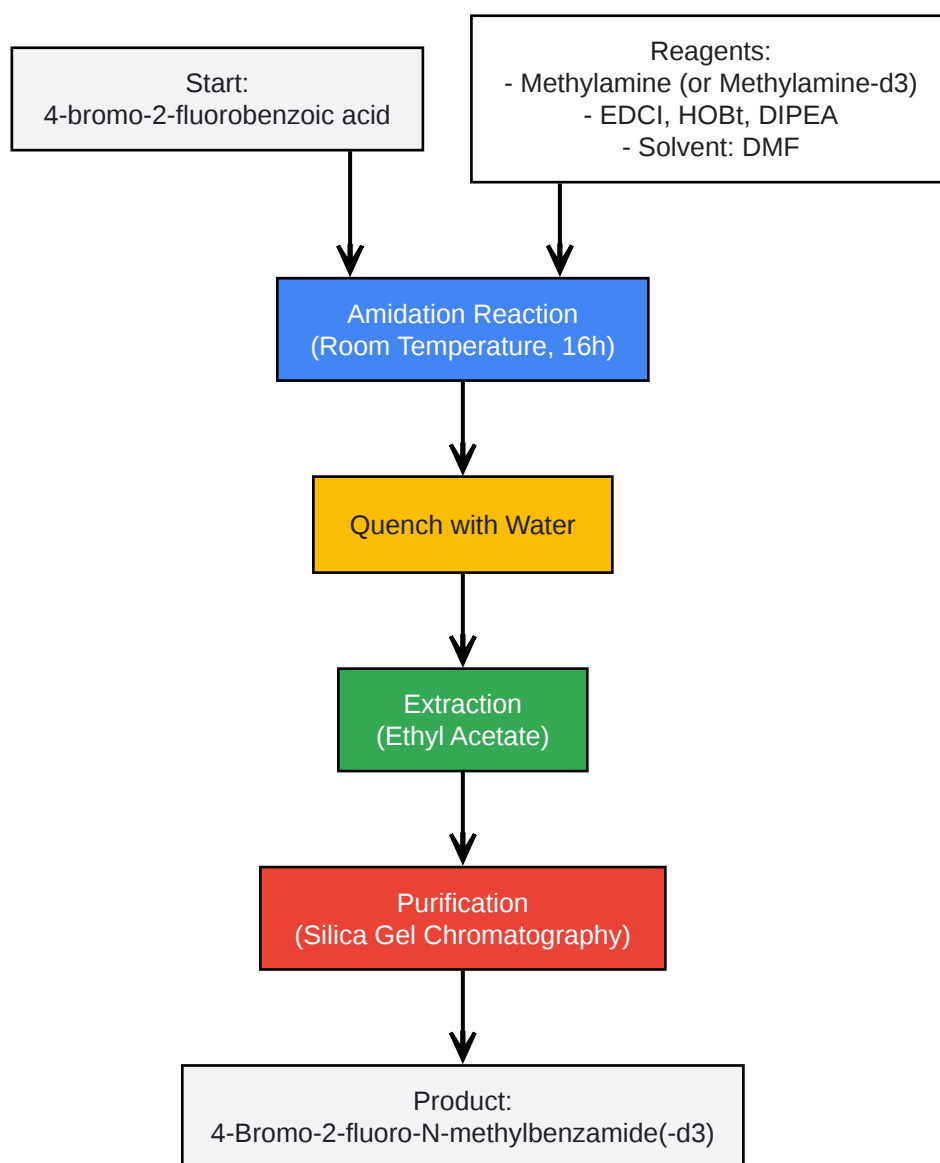
Materials:

- 4-bromo-2-fluorobenzoic acid
- Methylamine solution (e.g., 2M in THF or 40% in water) or Methylamine-d₃ hydrochloride for the deuterated version
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
- Add N,N-Dimethylformamide (DMF) to dissolve the starting material.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA).[8]
- Add a 2M aqueous solution of methylamine (5.0 eq). For the deuterated synthesis, methylamine-d₃ would be used at this step.
- Stir the reaction mixture at room temperature for approximately 16 hours.[8]
- Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by adding water.[8]

- Extract the aqueous phase with ethyl acetate (3x).[8]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
- Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to yield 4-bromo-2-fluoro-N-methylbenzamide as a solid.[8]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide and its d3-analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 7. GSRS [precision.fda.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-fluoro-N-methylbenzamide-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554518#4-bromo-2-fluoro-n-methylbenzamide-d3-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com